molecular formula C14H14ClN5 B6447352 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine CAS No. 2548988-88-9

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine

Cat. No.: B6447352
CAS No.: 2548988-88-9
M. Wt: 287.75 g/mol
InChI Key: LAZKUZDJRUEJCH-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 6th position and an imidazole ring attached via a propyl chain at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloroquinoxaline-2-amine and 1H-imidazole.

    Formation of the Propyl Linker: The propyl linker is introduced by reacting 1H-imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propyl chloride.

    Coupling Reaction: The final step involves the coupling of 6-chloroquinoxaline-2-amine with 3-(1H-imidazol-1-yl)propyl chloride in the presence of a suitable base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives with modified electronic properties.

    Substitution: Formation of substituted quinoxaline derivatives with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
  • 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine
  • 1-(6-chloropyridin-3-yl)-N-(3-(1H-imidazol-1-yl)propyl)imidazolidin-2-amine

Uniqueness

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the imidazole moiety. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c15-11-2-3-12-13(8-11)18-9-14(19-12)17-4-1-6-20-7-5-16-10-20/h2-3,5,7-10H,1,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKUZDJRUEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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